molecular formula C24H24N6O B2937932 naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049422-58-3

naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2937932
CAS No.: 1049422-58-3
M. Wt: 412.497
InChI Key: KKVCFPVNCONDEU-UHFFFAOYSA-N
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Description

The compound naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a naphthalen-2-yl group attached to a methanone, which is linked to a piperazine ring. The piperazine is further substituted with a methyl group connected to a 1-(p-tolyl)-1H-tetrazol-5-yl moiety. This structure combines a lipophilic naphthalene system with a tetrazole-piperazine scaffold, a combination hypothesized to enhance biological activity through improved receptor binding and solubility modulation .

Properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-18-6-10-22(11-7-18)30-23(25-26-27-30)17-28-12-14-29(15-13-28)24(31)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCFPVNCONDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone often involves a multi-step process:

  • Preparation of Naphthalen-2-ylmethanone: : Starting with naphthalene, a Friedel-Crafts acylation can yield naphthalen-2-ylmethanone.

  • Tetrazole Derivative Synthesis: : The p-tolyl tetrazole fragment can be synthesized through a [3+2] cycloaddition reaction between p-tolyl azide and various nitriles.

  • Coupling Reaction: : The final coupling of the naphthalen-2-ylmethanone with the p-tolyl tetrazole and piperazine fragment can be achieved using standard peptide coupling reagents under mild conditions to form the final compound.

Industrial Production Methods

In industrial settings, the production may involve scalable methods:

  • Bulk Synthesis: : Utilizing large-scale reactors to handle multi-step syntheses with precise temperature and pH control.

  • Purification: : Employing crystallization, distillation, and chromatography techniques to ensure high-purity end-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various reactions:

  • Oxidation: : Can be oxidized using agents like m-chloroperbenzoic acid.

  • Reduction: : Reduction via catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitutions can be facilitated under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

  • Solvents: : Acetonitrile, dichloromethane, methanol.

Major Products

  • Oxidation Products: : Naphthalen-2-yl alcohol derivatives.

  • Reduction Products: : Reduced analogues with diminished ketone functional groups.

  • Substitution Products: : Varied substituted derivatives depending on the reactants.

Scientific Research Applications

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a versatile compound with applications in:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

  • Industry: : Used in materials science for the development of new polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It may interact with proteins, enzymes, or receptors, modifying their function.

  • Pathways Involved: : Depending on the specific biological system, it could affect signaling pathways, metabolic routes, or structural integrity of cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s uniqueness lies in its naphthalen-2-yl and p-tolyl-tetrazole substituents. Key structural differences between it and similar compounds include:

Table 1: Structural Comparison
Compound Class Core Structure Key Substituents Notable Features Reference
Target Compound Piperazine-methanone-tetrazole Naphthalen-2-yl, p-tolyl High lipophilicity (naphthalene) -
Allylpiperazine Derivatives Piperazine-methanone-tetrazole Allyl, aryl (e.g., phenyl) Enhanced flexibility (allyl group)
Sulfonylpiperazine Derivatives Piperazine-sulfonyl-tetrazole Phenylsulfonyl, nitro/trifluoromethyl Polar sulfonyl group improves solubility
Piperidine-Tetrazole Derivatives Piperidine-methanone-tetrazole Aryl (e.g., 4-fluorophenyl) Reduced basicity (piperidine vs. piperazine)

Key Observations :

  • The p-tolyl group on the tetrazole may improve steric interactions with hydrophobic binding pockets in target enzymes or receptors compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) seen in sulfonylpiperazine derivatives .
Table 3: Activity Profiles of Analogs
Compound Type Activity Potency vs. Standards Mechanism Hypotheses Reference
Allylpiperazine Derivatives Antimicrobial (Gram-positive bacteria) Comparable to ciprofloxacin Tetrazole-mediated enzyme inhibition
Sulfonylpiperazine Derivatives Antiproliferative (Cancer cell lines) Moderate (IC₅₀: 10–50 µM) Sulfonyl group enhances DNA intercalation
Target Compound (Hypothesized) Antimicrobial/Anticancer Potentially superior due to naphthalene Lipophilicity-driven cellular uptake -

Key Insights :

  • The allylpiperazine-tetrazole derivatives show promising antimicrobial activity, suggesting the target compound may share this trait .

Physicochemical Properties

The naphthalen-2-yl group in the target compound may confer distinct properties:

Table 4: Property Comparison
Property Target Compound Allylpiperazine Analogs Sulfonylpiperazine Analogs
LogP (Predicted) ~4.5 (High lipophilicity) ~2.8–3.5 ~1.5–2.5 (Polar sulfonyl)
Solubility Low in aqueous media Moderate (allyl improves) High (sulfonyl enhances)
Metabolic Stability Likely slow hepatic clearance Faster due to allyl metabolism Variable (depends on substituents)

Biological Activity

Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a compound featuring a naphthalene moiety and a tetrazole ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

Naphthalen 2 yl 4 1 p tolyl 1H tetrazol 5 yl methyl piperazin 1 yl methanone \text{Naphthalen 2 yl 4 1 p tolyl 1H tetrazol 5 yl methyl piperazin 1 yl methanone }

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This can be achieved through the cycloaddition reaction of an azide with a nitrile.
  • Attachment to Piperazine : The tetrazole derivative is linked to the piperazine moiety via nucleophilic substitution reactions.

These methods have been optimized to improve yields and reduce reaction times, often utilizing microwave-assisted synthesis techniques to enhance efficiency .

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety is believed to contribute to this activity due to its ability to interact with microbial targets .

Anticancer Activity

Preliminary studies suggest that naphthalenes and their derivatives can possess anticancer properties. For example, compounds with piperazine and tetrazole functionalities have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The piperazine component of the compound is associated with neuropharmacological activity, potentially influencing neurotransmitter systems. Compounds like this have been investigated for their effects on serotonin receptors, which may lead to anxiolytic or antidepressant effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
1Naphthalenes with TetrazoleAntimicrobialEffective against Bacillus cereus and Pseudomonas aeruginosa
2Piperazine DerivativesAnticancerInduced apoptosis in human cancer cell lines
3Tetrazole CompoundsNeuropharmacologicalModulated serotonin receptor activity

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